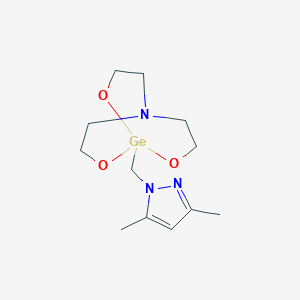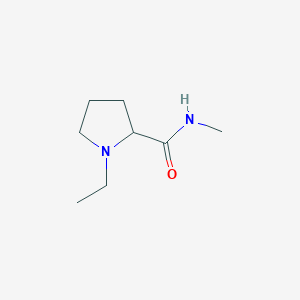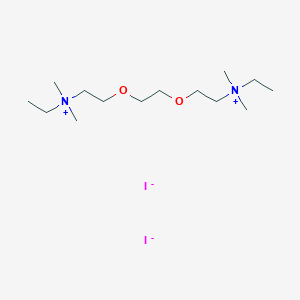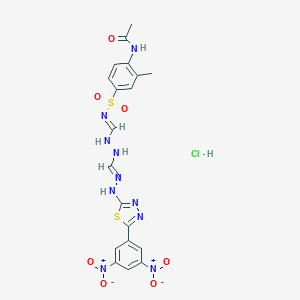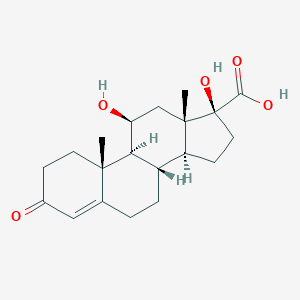
Cortisol-17 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortisol-17 acid is a metabolite of cortisol, a hormone produced by the adrenal gland in response to stress. It is a biomarker for the assessment of cortisol levels in the body. Cortisol-17 acid is a stable and reliable marker of cortisol secretion, and its measurement can provide valuable information about the body's response to stress.
Mécanisme D'action
Cortisol-17 acid is a metabolite of cortisol, and its mechanism of action is similar to that of cortisol. Cortisol binds to glucocorticoid receptors in the body, which leads to the activation of various genes and the production of proteins that regulate a variety of physiological processes. Cortisol-17 acid can also bind to these receptors, and its presence in the body can affect gene expression and protein production.
Effets Biochimiques Et Physiologiques
Cortisol-17 acid has a number of biochemical and physiological effects on the body. It can affect glucose metabolism, immune function, and cardiovascular function. Cortisol-17 acid levels have been linked to a variety of health outcomes, including obesity, diabetes, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cortisol-17 acid as a biomarker is its stability and reliability. It is a stable compound that can be measured accurately over time. However, one limitation is that cortisol-17 acid levels can be affected by a variety of factors, including age, sex, and medication use. Researchers must take these factors into account when interpreting cortisol-17 acid measurements.
Orientations Futures
There are many future directions for research on cortisol-17 acid. One area of interest is the development of new methods for measuring cortisol-17 acid levels. Current methods involve the use of immunoassays or liquid chromatography-mass spectrometry, but new technologies may provide more accurate and precise measurements. Another area of interest is the investigation of the relationship between cortisol-17 acid levels and health outcomes. Understanding the role of cortisol-17 acid in disease processes may lead to new treatments and interventions for a variety of conditions.
Méthodes De Synthèse
Cortisol-17 acid can be synthesized by the oxidation of cortisol using potassium permanganate. The reaction produces cortisol-17,20-dione, which is then hydrolyzed to form cortisol-17 acid. The synthesis of cortisol-17 acid is a straightforward process, and the compound can be obtained in high purity.
Applications De Recherche Scientifique
Cortisol-17 acid has a wide range of applications in scientific research. It is used as a biomarker for the assessment of cortisol levels in the body. Cortisol is a stress hormone, and its levels can be affected by a variety of factors, including exercise, diet, and sleep. By measuring cortisol-17 acid levels, researchers can gain insights into the body's response to stress and other physiological processes.
Propriétés
Numéro CAS |
100188-36-1 |
|---|---|
Nom du produit |
Cortisol-17 acid |
Formule moléculaire |
C20H28O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20+/m0/s1 |
Clé InChI |
XNZSRYSTBKQWGZ-VHTXEEJTSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C(=O)O)O)C)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |
Synonymes |
cortisol-17 acid cortisol-17beta acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



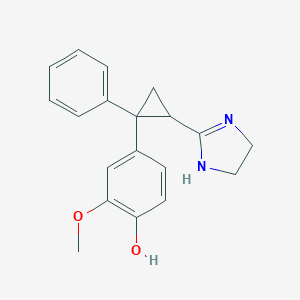

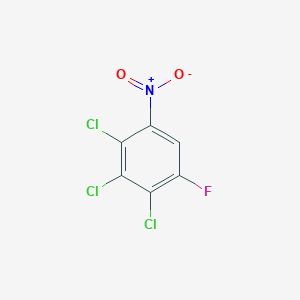
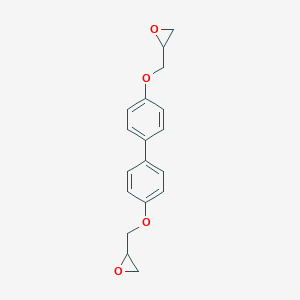
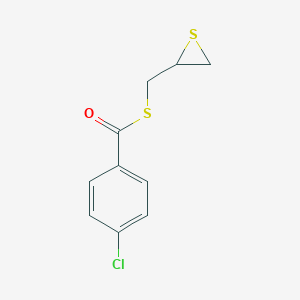
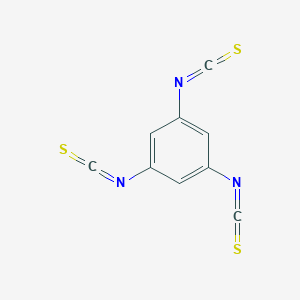
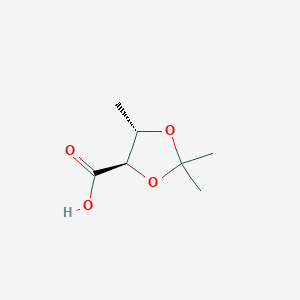
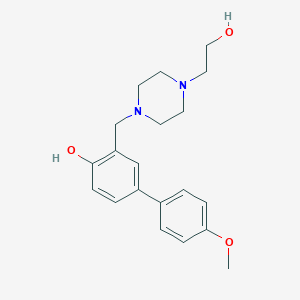
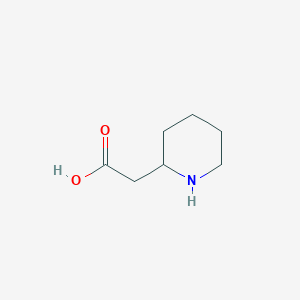
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
